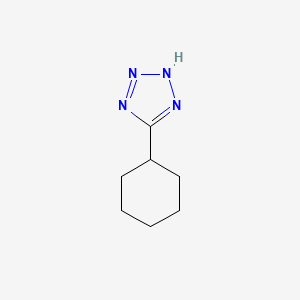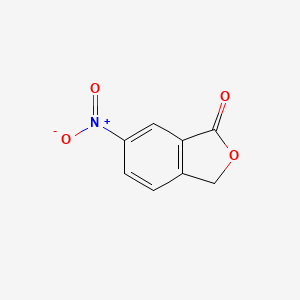
N-(2-formamidoethyl)formamide
概要
説明
N-(2-formamidoethyl)formamide is an organic compound with the molecular formula C4H8N2O2. It is also known by its IUPAC name, N,N’-(ethane-1,2-diyl)diformamide. This compound is characterized by the presence of two formamide groups attached to an ethylene backbone. It is a white crystalline solid with a melting point of 110-115°C .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-formamidoethyl)formamide can be synthesized through the formylation of ethylenediamine using formic acid. The reaction typically involves heating ethylenediamine with formic acid under reflux conditions. The reaction proceeds as follows:
H2NCH2CH2NH2+2HCOOH→H2NCH2CH2NHCHO+2H2O
This method is efficient and yields this compound in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same formylation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
N-(2-formamidoethyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction of this compound can yield ethylenediamine and formic acid.
Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Ethylenediamine and formic acid.
Substitution: Various substituted formamides depending on the nucleophile used.
科学的研究の応用
N-(2-formamidoethyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of protein and enzyme interactions due to its ability to form hydrogen bonds.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-formamidoethyl)formamide involves its ability to form hydrogen bonds with other molecules. This property makes it useful in various applications, including as a plasticizer and in drug development. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and function .
類似化合物との比較
Similar Compounds
Formamide (HCONH2): A simpler formamide compound used as a solvent and in the synthesis of pharmaceuticals.
Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.
N,N-Dimethylformamide (DMF): Similar to dimethylformamide but with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-formamidoethyl)formamide is unique due to its ethylene backbone and the presence of two formamide groups. This structure allows it to form more complex hydrogen-bonding networks compared to simpler formamides. Its ability to enhance the mechanical properties of thermoplastic starch also sets it apart from other formamide compounds .
特性
IUPAC Name |
N-(2-formamidoethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNDPGGJEJRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280279 | |
| Record name | N-(2-formamidoethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4938-92-5 | |
| Record name | 4938-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-formamidoethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Ethylenebis(formamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of N-(2-formamidoethyl)formamide and how does it influence its intermolecular interactions?
A1: this compound crystallizes in a structure where the entire molecule is generated by a crystallographic inversion center []. This means that the molecule possesses inherent symmetry. The structure is further stabilized by N—H⋯O hydrogen bonds, a common interaction in crystal structures containing amide groups. These hydrogen bonds extend beyond individual molecules, leading to the formation of a two-dimensional infinite network structure parallel to the (010) plane []. This network is characterized by a graph-set motif designated as R 4 4(22) in a centrosymmetric array formed by the association of four molecules [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















